molecular formula C18H16N2OS2 B2468113 N-(3-cyanothiolan-3-yl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide CAS No. 1389452-26-9

N-(3-cyanothiolan-3-yl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide

Cat. No.: B2468113
CAS No.: 1389452-26-9
M. Wt: 340.46
InChI Key: HBNXYSJTQBAWHO-UHFFFAOYSA-N
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Description

N-(3-cyanothiolan-3-yl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide is a complex heterocyclic compound that features a naphtho[1,2-b]thiophene core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both thiophene and naphthalene moieties in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiolan-3-yl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The thiophene ring can be introduced through condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiolan-3-yl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

N-(3-cyanothiolan-3-yl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-cyanothiolan-3-yl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide involves its interaction with various molecular targets. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity. For instance, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyanothiolan-3-yl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide is unique due to the combination of the naphtho[1,2-b]thiophene core with the cyano and carboxamide functional groups. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS2/c19-10-18(7-8-22-11-18)20-17(21)15-9-13-6-5-12-3-1-2-4-14(12)16(13)23-15/h1-4,9H,5-8,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNXYSJTQBAWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NC4(CCSC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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